N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide
CAS No.: 690962-06-2
Cat. No.: VC6003371
Molecular Formula: C15H14N2O2S2
Molecular Weight: 318.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690962-06-2 |
|---|---|
| Molecular Formula | C15H14N2O2S2 |
| Molecular Weight | 318.41 |
| IUPAC Name | N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C15H14N2O2S2/c1-10-3-4-11(2)15(7-10)21(18,19)17-12-5-6-14-13(8-12)16-9-20-14/h3-9,17H,1-2H3 |
| Standard InChI Key | PWGKTMAHFLRPIL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)SC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
N-(Benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide belongs to the benzothiazole sulfonamide class, featuring a sulfonamide group (-SO₂NH₂) linked to a 2,5-dimethylbenzene ring and a benzo[d]thiazole moiety. The benzo[d]thiazole component is a bicyclic structure comprising a benzene fused to a thiazole ring, which contributes to its aromaticity and electronic properties .
Key Structural Features:
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Sulfonamide functional group: Enhances hydrogen-bonding capabilities and influences pharmacokinetic properties.
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2,5-Dimethyl substituents: The methyl groups at positions 2 and 5 on the benzene ring modulate steric and electronic effects, potentially affecting receptor binding.
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Benzo[d]thiazole core: Imparts rigidity and planar geometry, which are critical for interactions with biological targets .
Table 1: Physicochemical Properties of N-(Benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide
| Property | Value |
|---|---|
| CAS Number | 690962-06-2 |
| Molecular Formula | C₁₅H₁₄N₂O₂S₂ |
| Molecular Weight | 318.41 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzenesulfonamide |
| Solubility | Limited data; likely soluble in DMSO or dimethylformamide |
Synthesis and Chemical Reactivity
The synthesis of N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide involves multi-step organic reactions, typically starting with the functionalization of benzo[d]thiazole or sulfonamide precursors.
Synthetic Pathways
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Sulfonylation of Benzo[d]thiazol-5-amine:
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Reaction of 2,5-dimethylbenzenesulfonyl chloride with benzo[d]thiazol-5-amine in the presence of a base (e.g., pyridine) yields the target compound.
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Key Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran.
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Temperature: Room temperature to 50°C.
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Catalysts: Triethylamine for acid scavenging.
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Alternative Routes:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonamide formation | 2,5-Dimethylbenzenesulfonyl chloride, pyridine, DCM | ~65% |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | 95% purity |
| Activity | Model System | Result |
|---|---|---|
| COX-2 Inhibition | In vitro assay | IC₅₀ = 0.8 μM |
| Antibacterial (speculative) | MRSA, E. coli | MIC = 8–32 μg/mL (analogs) |
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy:
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¹H NMR: Signals at δ 2.3 ppm (methyl groups), 7.1–8.2 ppm (aromatic protons).
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¹³C NMR: Peaks at 118–150 ppm (aromatic carbons), 21 ppm (methyl carbons).
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Infrared Spectroscopy:
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Strong absorption at 1150 cm⁻¹ (S=O stretching) and 1340 cm⁻¹ (S-N vibration).
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Future Research Directions
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Structure-Activity Relationship (SAR) Studies:
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Modifying methyl substituents or introducing electron-withdrawing groups to enhance COX-2 selectivity.
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In Vivo Efficacy and Toxicity:
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Preclinical testing in animal models of inflammation and infection.
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Hybrid Molecules:
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